![molecular formula C20H22N2O2 B080493 Solvent Blue 36 CAS No. 14233-37-5](/img/structure/B80493.png)
Solvent Blue 36
Overview
Description
Solvent Blue 36, also known as oil blue A, blue AP, and other names, is an anthraquinone dye . It is used in polystyrene and acrylic resins and in liquids such as oils and inks . It gives smoke a bluish-violet color .
Synthesis Analysis
The synthesis of Solvent Blue 36 involves the condensation of 1,4-dihydroxyanthraquinone and isopropylamine .Molecular Structure Analysis
The molecular formula of Solvent Blue 36 is C20H22N2O2 . It is an anthraquinone dye .Chemical Reactions Analysis
While specific chemical reactions involving Solvent Blue 36 are not detailed in the search results, it is known that the dye is used in various applications, including coloring smoke and in polystyrene and acrylic resins .Physical And Chemical Properties Analysis
Solvent Blue 36 appears as a dark blue powder . It has a molecular weight of 322.40 . It is insoluble in water but soluble in organic solvents such as benzene, toluene, chlorobenzene, and trichloromethane .Scientific Research Applications
Fireworks and Smoke Coloration
Solvent Blue 36, also known as oil blue A, blue AP, and other names, is an anthraquinone dye that is used in fireworks to give smoke a bluish-violet color . When you see blue smoke coming from fireworks, it’s likely due to the presence of Solvent Blue 36 .
Dyeing Polystyrene and Acrylic Resins
Solvent Blue 36 is used as a dye in polystyrene and acrylic resins . Its unique color properties make it suitable for coloring these materials .
3. Coloring Liquids such as Oils and Inks This compound is also used in liquids such as oils and inks . Its ability to dissolve and provide a distinct color makes it a valuable component in these applications .
Microscopy
Solvent Blue 36, also known as 1,4-Bis(isopropylamino)anthraquinone, is used in microscopy . It can help in enhancing the visibility of certain structures or substances under the microscope .
Textile Dyeing
Solvent Blue 36 is used in the textile industry for dyeing purposes . It provides a vibrant blue color that is resistant to washing and fading .
Plastic Industry
In the plastic industry, Solvent Blue 36 is used to color certain types of plastics . Its chemical stability and vibrant color make it a popular choice for this application .
Safety and Hazards
Future Directions
Mechanism of Action
Solvent Blue 36, also known as 1,4-Bis (N-isopropylamino)anthraquinone, is a high-performance solvent dye . This article will cover its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Solvent Blue 36 primarily targets various types of resins for coloring, including ABS, PC, HIPS, and PMMS . It interacts with these materials to impart a deep blue color.
Mode of Action
The mode of action of Solvent Blue 36 involves its interaction with the target resins. The dye molecules are soluble in organic solvents and can penetrate the resin materials. Once inside, they can interact with the resin molecules, leading to a change in the color of the material .
Result of Action
The primary result of Solvent Blue 36’s action is the imparting of a deep blue color to the target materials. This is achieved through the dye’s interaction with the resin molecules, which leads to a change in the way the material reflects light, thus altering its color .
Action Environment
The action of Solvent Blue 36 can be influenced by various environmental factors. For instance, the dye is insoluble in water but slightly soluble in ethanol, oleic acid, and stearic acid. It is easily soluble in organic solvents such as benzene, xylene, chlorobenzene, and chloroform . Therefore, the choice of solvent can significantly impact the dye’s efficacy and stability. Additionally, factors such as temperature and pH can also affect the dye’s solubility and color intensity.
Disclaimer: Always refer to the latest safety data sheets and conduct a thorough risk assessment before using any chemical substance .
properties
IUPAC Name |
1,4-bis(propan-2-ylamino)anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-11(2)21-15-9-10-16(22-12(3)4)18-17(15)19(23)13-7-5-6-8-14(13)20(18)24/h5-12,21-22H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFZMXOCPASACY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C(=C(C=C1)NC(C)C)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041250 | |
Record name | 1,4-Bis(N-isopropylamino)anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Solvent Blue 36 | |
CAS RN |
14233-37-5 | |
Record name | 1,4-Bis[(1-methylethyl)amino]-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14233-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Bis(isopropylamino)anthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014233375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solvent Blue 36 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58039 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 9,10-Anthracenedione, 1,4-bis[(1-methylethyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Bis(N-isopropylamino)anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis(isopropylamino)anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SOLVENT BLUE 36 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEH7L3Y1P1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is Solvent Blue 36 primarily used for in scientific research?
A1: Solvent Blue 36 is often employed as a visual marker in biological and material science research. For example, it's been used to track the consumption of rodent bait in ecological studies [] and as a colorant in the development of contact lenses []. Additionally, its encapsulation within polystyrene particles has been explored for applications in inks, toners, and polymer coloration [].
Q2: Are there any known health concerns associated with Solvent Blue 36?
A2: Yes, there have been documented cases of allergic contact dermatitis attributed to Solvent Blue 36, specifically linked to its presence in a felt-tip marker pen []. This highlights the importance of handling the dye with caution in laboratory settings.
Q3: What makes Solvent Blue 36 suitable for encapsulation within materials like polystyrene?
A3: The chemical structure of Solvent Blue 36 lends itself well to encapsulation within polystyrene. Miniemulsion polymerization techniques have successfully encapsulated Solvent Blue 36 within polystyrene latex particles, resulting in nanocolorants with a shell-core structure []. Factors such as surfactant and dye concentration, along with homogenization time, significantly influence the particle size and distribution within these nanocolorants [].
Q4: Are there alternative markers to Solvent Blue 36 for tracking consumption in ecological studies?
A5: Yes, the study comparing bait markers for black rats investigated alternatives to Solvent Blue 36, including metallic flakes and tetracycline hydrochloride (THC) []. While metallic flakes were detectable immediately after feeding, their detection rate dropped significantly after 48 hours []. On the other hand, THC, at concentrations of 0.5% to 1.0%, produced easily detectable fluorescence in the rats' teeth for up to 14 days and didn't seem to affect their food consumption []. This suggests THC could be a more reliable and long-lasting marker compared to Solvent Blue 36.
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